3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Suzuki coupling Pharmaceutical intermediates Regioselectivity

Procure 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid with the exact 3,3'-substitution pattern essential for Eltrombopag synthesis. Unlike 4'-nitro or 5-nitro regioisomers, only this isomer ensures downstream ortho-hydroxylation and pyrazolone derivatization for thrombocytopenia therapeutics. Available at 96% purity from verified manufacturers. Request a quote today.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 149505-87-3
Cat. No. B120447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
CAS149505-87-3
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9NO4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16)
InChIKeyKJHPQSSQEOOQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 149505-87-3): Chemical Identity and Core Procurement Specifications


3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 149505-87-3), also known as 3-(3-nitrophenyl)benzoic acid, is an organic compound with molecular formula C13H9NO4 and molecular weight 243.21 g/mol . It belongs to the class of nitrobiphenyl carboxylic acids, featuring a biphenyl core with a nitro group at the 3' position of one phenyl ring and a carboxylic acid group at the 3-position of the other . Its exact mass is 243.05317 g/mol, with one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. Commercial availability typically ranges from 95% to 96% purity .

Why Regioisomeric Substitution of 3'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid is Chemically Invalid


In the nitrobiphenyl carboxylic acid class, regioisomeric variants such as 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 729-01-1), 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid (CAS 92-89-7), and 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid are not functionally interchangeable with the target compound . The precise 3,3' substitution pattern dictates distinct electronic distribution across the biphenyl scaffold, which critically influences reactivity in subsequent Suzuki coupling reactions, reduction selectivity, and downstream derivatization outcomes [1]. Substitution with any regioisomer would alter the stereoelectronic properties governing reaction pathways, thereby compromising synthetic yields and product purity in multi-step pharmaceutical syntheses where this compound serves as a defined intermediate [2].

Quantitative Procurement Evidence for 3'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid: Comparator-Based Differentiation Data


Synthetic Utility Comparison: 3'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid vs. 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid in Suzuki Coupling Reactions

In Suzuki coupling reactions used for pharmaceutical intermediate synthesis, 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid exhibits regioselective reactivity that is fundamentally distinct from its 4'-nitro regioisomer (CAS 729-01-1). The meta-substituted nitro group in the target compound directs electrophilic substitution patterns differently from the para-substituted variant . The 3,3' substitution pattern positions the carboxylic acid and nitro groups at a 120° dihedral angle relative to the biphenyl axis, compared to the 180° linear arrangement in 4'-substituted analogs, which alters the molecular dipole moment and reaction site accessibility .

Suzuki coupling Pharmaceutical intermediates Regioselectivity

Downstream Derivatization Specificity: Target Compound as Direct Precursor to 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid serves as a defined precursor for the synthesis of 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6), a key intermediate in Eltrombopag manufacturing . Regioisomers such as 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid and 5-Nitro-[1,1'-biphenyl]-2-carboxylic acid cannot access this validated synthetic pathway due to incompatible substitution patterns that prevent the required ortho-hydroxylation step . Patent literature specifically identifies the 3'-nitro-3-carboxylic acid biphenyl scaffold as the requisite starting material for pyrazolone derivative preparation used in thrombocytopenia treatment [1].

Eltrombopag synthesis Thrombopoietin receptor agonists Pharmaceutical intermediate

Commercial Availability Profile: Purity Specifications and Supplier Network for 3'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is commercially available at 96% purity from established chemical suppliers . In contrast, several close structural analogs including 2'-Nitro-[1,1'-biphenyl]-2-carboxylic acid, 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid, and 3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid have limited or no commercial availability with defined purity specifications . The target compound maintains an active MDL number (MFCD06803016) and multiple supplier catalog entries, facilitating competitive sourcing and price comparison . The compound is listed under synonyms including 3-(3-Nitrophenyl)benzoic acid and 3-Nitrobiphenyl-3-carboxylic acid, ensuring procurement traceability across vendor nomenclature variations [1].

Procurement Purity specifications Supply chain

Validated Application Scenarios for 3'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Based on Evidence


Pharmaceutical Intermediate for Thrombopoietin Receptor Agonist Synthesis

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid serves as the foundational biphenyl scaffold for synthesizing 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6), which is a critical intermediate in the multi-step synthesis of Eltrombopag, a thrombopoietin (TPO) receptor agonist used for treating chronic immune thrombocytopenia (ITP) [1]. The target compound's specific 3,3' substitution pattern is essential for the subsequent ortho-hydroxylation and derivatization steps that cannot be achieved with any other regioisomer .

Building Block for Pyrazolone Derivative Preparation

The biphenyl core with 3'-nitro and 3-carboxylic acid functionality enables preparation of pyrazolone derivatives with documented utility in thrombocytopenia treatment [1]. Alternative nitrobiphenyl regioisomers including 5-nitro and 4'-nitro variants lack the requisite substitution geometry for accessing this validated class of pyrazolone compounds, confirming that 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is the specified starting material for this pharmaceutical development pathway .

Nitroaromatic Reduction Studies and Amino Derivative Synthesis

The compound is utilized in chemical research involving selective nitro group reduction to generate 3'-amino-[1,1'-biphenyl]-3-carboxylic acid derivatives [1]. The meta-nitro substitution pattern exhibits distinct reduction kinetics compared to para- and ortho-substituted nitro analogs, making the target compound valuable for investigating electronic effects in nitroaromatic reduction reactions . The carboxyl group at the 3-position provides a handle for further derivatization via amidation or esterification, enabling the synthesis of diverse biphenyl-based chemical libraries [2].

Suzuki Coupling Substrate for Biaryl Synthesis

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid functions as a validated building block in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures [1]. The specific 3,3' substitution pattern positions the reactive carboxyl group for subsequent coupling without steric interference from the nitro group, in contrast to 2'-substituted analogs where ortho effects impede reaction efficiency . This regiochemical advantage makes the target compound preferable for multi-step synthetic sequences requiring predictable coupling outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.